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Hainantoxin-III

Patch-clamp electrophysiology Dorsal root ganglion neurons Voltage-gated sodium channel pharmacology

Electrophysiology labs requiring wash-out recovery in Nav1.7 protocols often face irreversible block from standard toxins. Hainantoxin-III is a 33-residue ICK peptide that solves this: its Nav1.7 inhibition is ~80% reversible within 7 min, enabling paired before/after measurements in a single cell. - Reversibility: ~80% Nav1.7 current recovery in ~7 min [wash-out compatible] - Potency: IC50 ~1.1 nM on native DRG TTX-S Na⁺ currents, ~40-fold more mass-efficient than HNTX-IV - Selectivity: Zero activity on Nav1.4, Nav1.5, Nav1.8, Nav1.9 or Ca²⁺ channels

Molecular Formula C154H228N44O45S6
Molecular Weight 3608.20 Da
Cat. No. B1151357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHainantoxin-III
Molecular FormulaC154H228N44O45S6
Molecular Weight3608.20 Da
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 1 unit / 5 units / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 97%AA sequence: Gly-Cys2-Lys-Gly-Phe-Gly-Asp-Ser-Cys9-Thr-Pro-Gly-Lys-Asn-Glu-Cys16-Cys17-Pro-Asn-Tyr-Ala-Cys22-Ser-Ser-Lys-His-Lys-Trp-Cys29-Lys-Val-Tyr-Leu-NH2Disulfide bonds: Cys2-Cys17, Cys9-Cys22, and Cys16-Cys29Length (aa): 33

Hainantoxin-III – Selective Nav1.1/1.2/1.3/1.7 Antagonist


Hainantoxin-III (HNTX-III) is a 33‑residue peptide neurotoxin [1] isolated from the venom of the Chinese bird spider Ornithoctonus hainana (syn. Cyriopagopus hainanus, Haplopelma hainanum). It adopts an inhibitor cystine knot (ICK) scaffold stabilised by three disulfide bonds [2] and selectively antagonises mammalian neuronal tetrodotoxin‑sensitive (TTX‑S) voltage‑gated sodium channels (VGSCs) Nav1.1, Nav1.2, Nav1.3 and Nav1.7, while showing no activity against TTX‑resistant Nav1.4, Nav1.5, Nav1.8, Nav1.9 or voltage‑gated Ca²⁺ channels [3]. Synthetic HNTX-III is commercially available in >97‑98% purity as a lyophilised solid .

Selective antagonist for Nav1.1, 1.2, 1.3, 1.7 (TTX‑S)
No activity at Nav1.4, 1.5, 1.8, 1.9 and Ca²⁺ channels
High-purity (>97%) lyophilised synthetic peptide

Why Hainantoxin-III Cannot Be Substituted by HNTX-IV or HWTX-IV


Despite sharing an ICK fold, 33–35 amino acid length, and overlapping TTX‑S channel subtype targets, Hainantoxin-III cannot be interchanged with its closest structural analogs (HNTX‑IV, HNTX‑I, or the distantly related Huwentoxin‑IV) because quantitative pharmacological profiles diverge sharply in three procurement‑critical dimensions: (i) absolute potency on native DRG TTX‑S Na⁺ currents, (ii) reversibility of Nav1.7 blockade, and (iii) effects on channel repriming kinetics [1]. These differences determine the suitability of each peptide for specific experimental protocols—reversible electrophysiology assays, wash‑out recovery studies, and pain model investigations—making the selection of HNTX‑III a deliberate, data‑driven choice rather than an interchangeable procurement option [1].

HNTX‑III
HNTX‑IV / HWTX‑IV
Low‑nanomolar potency on DRG TTX‑S Na⁺ currents
Substantially lower potency
Reversible Nav1.7 blockade
Irreversible Nav1.7 blockade
Slows channel repriming kinetics
No effect on repriming

Quantitative Differentiation Evidence


DRG TTX-Sensitive Na⁺ Current Block Potency

In the only published direct head-to-head comparison, HNTX‑III exhibited 40.5‑fold greater potency than HNTX‑IV for inhibiting TTX‑sensitive Na⁺ currents in adult rat dorsal root ganglion (DRG) neurons [1]. While both peptides are 33–35 residue ICK toxins from the same venom, their IC50 values differ by well over an order of magnitude. Both toxins produced a ~10 mV hyperpolarising shift in steady‑state inactivation midpoint at equi‑effective concentrations (1 nM HNTX‑III vs 50 nM HNTX‑IV), indicating that the potency difference is not attributable to a gross divergence in voltage‑sensor interaction but rather to binding affinity at site 4 [1].

DRG TTX‑S Na⁺ current block
Head‑to‑head
HNTX‑III IC50 1.1 nM vs HNTX‑IV 44.6 nM (40‑fold)
Supports low‑nanomolar TTX‑S current blockade selection
Patch-clamp electrophysiology Dorsal root ganglion neurons Voltage-gated sodium channel pharmacology

Reversibility of Nav1.7 Block After Wash-Out

HNTX‑III inhibition of Nav1.7 currents is reversible upon washing, with approximately 80% of control current recovered within 7 minutes [1]. In contrast, both Hainantoxin‑IV and Huwentoxin‑IV exhibit virtually no reversibility upon wash‑out under the same conditions . This functional distinction—reversible vs. irreversible (or extremely slowly reversible) blockade—is critical for experimental design: HNTX‑III can be applied and removed in sequential pharmacological protocols, whereas HNTX‑IV and HWTX‑IV are functionally irreversible once bound, limiting their utility to paradigms that do not require recovery of channel activity.

Nav1.7 wash‑out reversibility
Head‑to‑head
~80% current recovery within 7 min vs irreversible blockade
Enables reversible pharmacological control in patch‑clamp protocols
Nav1.7 channel pharmacology Wash-out reversibility Peptide toxin electrophysiology

Repriming Kinetics and Recovery from Inactivation

In a direct comparative study in rat DRG neurons, HNTX‑III (1 nM) significantly decreased the recovery rate from Na⁺ channel inactivation at a prepulse potential of −80 mV, whereas HNTX‑IV (50 nM) did not alter repriming kinetics [1]. This is a mechanistically meaningful divergence: both toxins hyperpolarise steady‑state inactivation by ~10 mV, yet only HNTX‑III engages in a manner that slows channel repriming. The differential effect on recovery kinetics indicates that HNTX‑III stabilises one or more closed/inactivated states more effectively than HNTX‑IV, likely due to subtle differences in the toxin–channel binding interface within site 4 [1][2].

Repriming kinetics
Head‑to‑head
HNTX‑III slowed repriming at −80 mV; HNTX‑IV no effect
Supports use‑dependent Na⁺ channel block research
Sodium channel inactivation kinetics Repriming recovery rate Spider toxin pharmacology

Subtype Selectivity: Nav1.4 and Nav1.5 Sparing

HNTX‑III is inactive against TTX‑resistant sodium channel subtypes Nav1.4, Nav1.5, Nav1.8, and Nav1.9 [1]. Within the TTX‑sensitive subfamily, it blocks Nav1.1 (IC50 1.27 µM), Nav1.7 (IC50 232 nM), Nav1.2 (IC50 275 nM), and Nav1.3 (IC50 491 nM) when expressed in HEK293 cells . This profile differs from that of the widely used Huwentoxin‑IV (HWTX‑IV), which inhibits Nav1.4 (IC50 ~400 nM) in addition to Nav1.1, Nav1.2, Nav1.3, and Nav1.7 [2][3]. The absolute selectivity of HNTX‑III for neuronal TTX‑S subtypes over the skeletal muscle subtype Nav1.4 is therefore a distinguishing feature relevant to experiments requiring Nav1.4‑excluded isoform profiling.

Nav1.4/Nav1.5 selectivity
Assay context
Zero activity at Nav1.4/Nav1.5; Nav1.7 IC50 232 nM (cross‑study)
Nav1.4‑sparing tool for CNS isoform profiling
Assay platforms differ; values require source review
Nav subtype selectivity Cardiac and skeletal muscle safety Sodium channel isoform profiling

Mechanism of Site 4 Voltage-Sensor Trapping

HNTX‑III binds to receptor site 4 of Nav1.7, trapping the domain II voltage sensor in its closed (resting) configuration, as demonstrated by chimeric channel analysis showing the DIIS3‑S4 linker is critical for binding [1][2]. This mechanism is distinct from β‑scorpion toxins, which trap the voltage sensor in an activated state and enhance channel activation, and also differs from other β‑spider toxins such as ProTx‑II, which modify both activation and inactivation gating [1]. In the broader class of site‑4 binding toxins, HNTX‑III further differentiates itself by suppressing Nav1.7 current amplitude without significantly altering activation, inactivation, or repriming kinetics when examined under standard electrophysiological protocols [2].

Site‑4 binding mechanism
Class‑level
Closed‑state VSDII trapping; distinct from β‑scorpion toxin activated‑state trapping
Unique closed‑state trapping mode for voltage‑sensor dynamics studies
Voltage-sensor trapping mechanism Site 4 neurotoxin Domain II gating modification

In Vivo Analgesic Efficacy in Pain Models

In rat models of inflammatory pain (Complete Freund’s Adjuvant and formalin tests), HNTX‑III produced reversal of hyperalgesia comparable to that of morphine, and in the spared nerve injury model of neuropathic pain it inhibited allodynia to an extent similar to mexiletine [1]. Importantly, HNTX‑III did not impair motor coordination in a rotorod assay, indicating a lack of overt central nervous system side effects at analgesic doses [1]. This in vivo validation is notable because HNTX‑IV, despite being the most closely related structural analog, has not been reported with comparable analgesic efficacy in the same animal models, positioning HNTX‑III as the preferred hainantoxin scaffold for translational pain research.

In vivo pain model endpoint
Endpoint context
Reversal of CFA‑induced hyperalgesia comparable to morphine; no motor impairment
Reported pain‑model endpoint response context
HNTX‑IV lacks comparable published validation
Inflammatory pain models Neuropathic pain Analgesic peptide development

Optimal Application Scenarios


Reversible Nav1.7 Blockade in Patch-Clamp Studies

HNTX‑III is uniquely suited among site‑4 spider toxins for whole‑cell patch‑clamp protocols that demand reversible Nav1.7 inhibition with robust current recovery (~80% within 7 min) [1]. This enables paired before/after measurements in the same cell, a design impossible with functionally irreversible HNTX‑IV or Huwentoxin‑IV . Experimental workflows that benefit include sequential drug applications, concentration‑response curves from single cells, and voltage‑protocol comparisons with and without toxin exposure.

High-Potency TTX-Sensitive Sodium Channel Blockade in Native Neurons

With an IC50 of 1.1 nM in adult rat DRG neurons [2], HNTX‑III achieves near‑complete TTX‑S Na⁺ current blockade at sub‑nanomolar to low nanomolar concentrations . This is approximately 40‑fold more mass‑efficient than HNTX‑IV (IC50 44.6 nM) [2], translating to lower per‑experiment peptide costs, reduced risk of non‑specific binding at high concentrations, and compatibility with acute brain slice or cultured neuron preparations where peptide access is diffusion‑limited.

Nav1.4-Sparing Subtype Profiling in CNS Pharmacology

Unlike Huwentoxin‑IV and ProTx‑II, HNTX‑III exhibits zero detectable activity on the skeletal muscle sodium channel Nav1.4 and the cardiac sodium channel Nav1.5 [3]. This complete selectivity for neuronal TTX‑S subtypes (Nav1.1, 1.2, 1.3, 1.7) makes HNTX‑III the preferred tool for experiments requiring exclusion of muscle sodium channel contributions, such as CNS synaptosomal Na⁺ flux assays, hippocampal slice recordings, or recombinant isoform screening panels where Nav1.4 contamination must be ruled out.

Translational Analgesic Discovery with an In Vivo-Validated Scaffold

HNTX‑III is one of the few spider‑derived Nav1.7 inhibitors with published in vivo analgesic efficacy comparable to morphine in inflammatory pain models and mexiletine in neuropathic pain models, without motor coordination impairment [4]. Structure‑activity relationship (SAR) engineering from the HNTX‑III scaffold has further yielded a mutant (H4) with 30‑fold improved potency (IC50 0.007 µM) and >1000‑fold selectivity over Nav1.4/Nav1.5 [5], demonstrating that procuring wild‑type HNTX‑III provides a validated starting point for rational peptide engineering toward clinical Nav1.7‑targeted analgesics.

Application
Selection Property
Validation Focus
Reversible Nav1.7 patch‑clamp studies
Wash‑out reversibility of blockade
Within‑cell recovery time course, before/after protocol feasibility
TTX‑S Na⁺ current blockade in native neurons
Low‑nanomolar potency on DRG TTX‑S currents
Concentration‑response in acute DRG or brain slice preparations
Nav1.4‑sparing isoform profiling
Complete selectivity over Nav1.4/Nav1.5
Exclusion of muscle/cardiac channel contribution in CNS assays
Pain model research with in vivo endpoint context
Reported model‑response profile
Pain‑model endpoint monitoring and motor coordination evaluation
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